molecular formula C10H10N2 B13171830 5-Methylquinolin-2-amine

5-Methylquinolin-2-amine

Cat. No.: B13171830
M. Wt: 158.20 g/mol
InChI Key: AZPCOPGTULJUBK-UHFFFAOYSA-N
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Description

5-Methylquinolin-2-amine is a heterocyclic aromatic amine with a quinoline backbone. This compound is characterized by a quinoline ring system with a methyl group at the 5-position and an amine group at the 2-position. Quinoline derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylquinolin-2-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction is a classical method used for the synthesis of quinoline derivatives . This method typically involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent functionalization to introduce the methyl and amine groups.

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are some of the advanced methods used in industrial settings . These methods not only enhance the efficiency of the synthesis but also minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Methylquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methylquinolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway . This inhibition leads to the induction of apoptosis and suppression of tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylquinolin-2-amine is unique due to the presence of both the methyl and amine groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

5-methylquinolin-2-amine

InChI

InChI=1S/C10H10N2/c1-7-3-2-4-9-8(7)5-6-10(11)12-9/h2-6H,1H3,(H2,11,12)

InChI Key

AZPCOPGTULJUBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=NC2=CC=C1)N

Origin of Product

United States

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